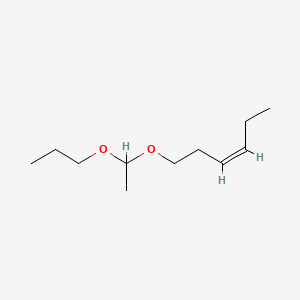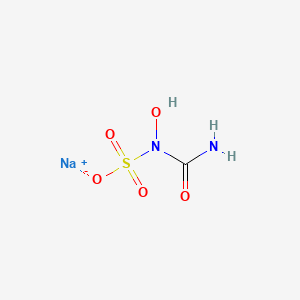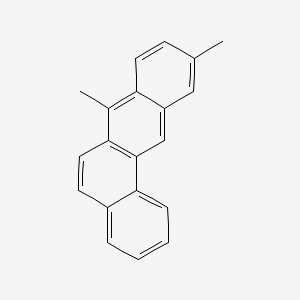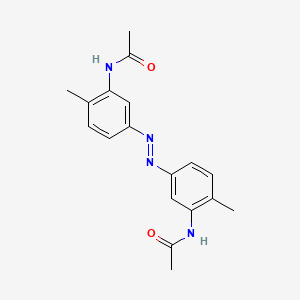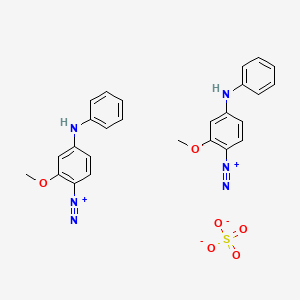
4-anilino-2-methoxybenzenediazonium;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Anilino-2-methoxybenzenediazonium hydrogen sulphate is a diazonium compound with the molecular formula C13H13N3O5S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its light yellow to amber color and its solubility in water .
Méthodes De Préparation
The synthesis of 4-anilino-2-methoxybenzenediazonium hydrogen sulphate typically involves the diazotization of 4-anilino-2-methoxyaniline. The process includes the following steps:
Diazotization Reaction: 4-anilino-2-methoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Sulphate Formation: The diazonium salt is then reacted with sulfuric acid (H2SO4) to yield 4-anilino-2-methoxybenzenediazonium hydrogen sulphate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Anilino-2-methoxybenzenediazonium hydrogen sulphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds, which are important in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include copper sulfate (CuSO4), sodium chloride (NaCl), and ascorbic acid as a reducing agent . Major products formed from these reactions include azo dyes and substituted aromatic compounds.
Applications De Recherche Scientifique
4-Anilino-2-methoxybenzenediazonium hydrogen sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates
Mécanisme D'action
The mechanism of action of 4-anilino-2-methoxybenzenediazonium hydrogen sulphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in substitution, coupling, and reduction reactions. These reactions often involve the formation of new carbon-nitrogen or carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Comparaison Avec Des Composés Similaires
4-Anilino-2-methoxybenzenediazonium hydrogen sulphate can be compared with other diazonium compounds such as:
4-Diazo-3-methoxydiphenylamine sulfate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Methoxy-4-(phenylamino)benzenediazonium sulfate: Another diazonium compound with similar properties but different industrial uses
The uniqueness of 4-anilino-2-methoxybenzenediazonium hydrogen sulphate lies in its specific reactivity and the range of products it can form, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
29377-89-7 |
|---|---|
Formule moléculaire |
C26H24N6O6S |
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
4-anilino-2-methoxybenzenediazonium;sulfate |
InChI |
InChI=1S/2C13H12N3O.H2O4S/c2*1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-5(2,3)4/h2*2-9,15H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
GURASQVBMXLPMC-UHFFFAOYSA-L |
SMILES canonique |
COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N.COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)

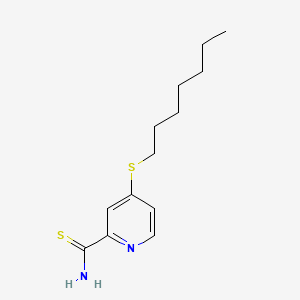
![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
